![molecular formula C22H25N5O2 B2421011 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide CAS No. 1007279-69-7](/img/structure/B2421011.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The starting materials include 3,5-dimethyl-1H-pyrazole, cyclopentanone, and 4-ethylphenylamine. The synthesis process may involve the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate reagent to form the pyrazole ring.
Cyclopenta[d]pyrimidine formation: Cyclopentanone is reacted with the pyrazole derivative to form the cyclopenta[d]pyrimidine ring system.
Acetamide formation: The final step involves the reaction of the cyclopenta[d]pyrimidine derivative with 4-ethylphenylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds similar to 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation by targeting specific enzymes related to cancer growth. For instance:
- In vitro studies demonstrated that derivatives with structural similarities effectively reduced cell viability in various cancer cell lines.
Antimicrobial Activity
This compound has also been assessed for its antimicrobial potential. Preliminary results suggest that it may exhibit activity against certain bacterial strains, including:
- Mycobacterium tuberculosis : Similar compounds have shown promising results with IC50 values indicating effective inhibition.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Anticancer Efficacy : A study evaluated the effects of various derivatives on different cancer cell lines, showing promising anticancer activity linked to structural modifications.
- Antimicrobial Testing : Another study focused on assessing the antimicrobial properties against Mycobacterium tuberculosis, revealing potential for further development as an antitubercular agent.
Wirkmechanismus
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar structure and are known for their potential as CDK2 inhibitors.
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Biologische Aktivität
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group. The synthesis typically involves multi-step organic reactions:
- Preparation of the Pyrazole Ring : The initial step often involves the reaction of appropriate hydrazones with carbonyl compounds.
- Construction of the Cyclopentapyrimidine Core : This step may include cyclization reactions using cyclization agents.
- Introduction of the Acetamide Group : The final step involves acylation reactions where an acetamide moiety is introduced.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can potentially inhibit or modulate the activity of enzymes and receptors involved in various signaling pathways. The presence of the pyrazole and acetamide groups enhances its binding affinity to these targets.
Therapeutic Applications
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : Studies have highlighted the ability of related compounds to inhibit specific enzymes like phospholipase A2, which is crucial in inflammatory processes .
Data Tables
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Enzymatic Inhibition | Inhibition of phospholipase A2 | |
Antimicrobial | Disruption of bacterial cell membranes |
Case Studies
- Anticancer Studies : A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compound under review was found to exhibit IC50 values comparable to established anticancer agents.
- Enzyme Inhibition Assays : In vitro assays have confirmed that derivatives can inhibit phospholipase A2 activity effectively, suggesting potential for anti-inflammatory applications .
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-16-8-10-17(11-9-16)23-20(28)13-26-21(29)18-6-5-7-19(18)24-22(26)27-15(3)12-14(2)25-27/h8-12H,4-7,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDVETFKEUTZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.